PfDHODH Enzymatic Potency: 727-75-3 Achieves Sub-Micromolar IC₅₀ Against P. falciparum DHODH
Compound 727-75-3 inhibited recombinant P. falciparum type 2 DHODH with an IC₅₀ of 418 nM in a chromogen reduction assay using DCIP [1]. In the same assay system, the most potent patent comparator—Compound 93 (US8703811, 93)—achieved an IC₅₀ of 35 nM, approximately 12-fold more potent, while the clinical candidate DSM265 (a triazolopyrimidine, not a 2-aminopyrimidine) exhibits PfDHODH IC₅₀ of ~30 nM [1][2]. This places 727-75-3 in a moderate-potency tier within the patent series, with Compound 49 (IC₅₀ 113 nM) and Compound 74 (IC₅₀ 220 nM) serving as the next-closest structural neighbors [1].
| Evidence Dimension | PfDHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 418 nM |
| Comparator Or Baseline | Compound 93 (US8703811): IC₅₀ 35 nM; Compound 49: IC₅₀ 113 nM; Compound 74: IC₅₀ 220 nM; DSM265: IC₅₀ ~30 nM |
| Quantified Difference | Compound 727-75-3 is 12-fold less potent than Compound 93; 1.9-fold less potent than Compound 74; DSM265 is ~14-fold more potent |
| Conditions | Recombinant P. falciparum type 2 DHODH; DCIP chromogen reduction assay; 20 min incubation |
Why This Matters
For procurement decisions, this IC₅₀ defines 727-75-3 as a moderate-affinity PfDHODH tool compound suitable for SAR exploration around the 5-propanenitrile motif rather than as a development candidate.
- [1] BindingDB. Multiple entries for US8703811 PfDHODH series: BDBM50379143 (418 nM); BDBM120303 (88 nM); BDBM120305 (56 nM); BDBM50379147 (113 nM); BDBM120332 (220 nM); BDBM120351 (35 nM). https://www.bindingdb.org/ (accessed 2026-05-10). View Source
- [2] Phillips, M. A.; Rathod, P. K. et al. DSM265: a novel, long-acting inhibitor of dihydroorotate dehydrogenase for malaria. Sci. Transl. Med. 2015, 7 (296), 296ra111. PfDHODH IC₅₀ ~30 nM. View Source
